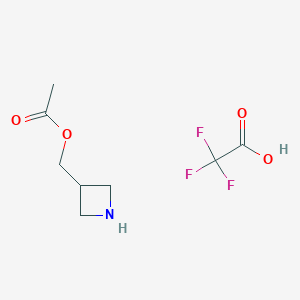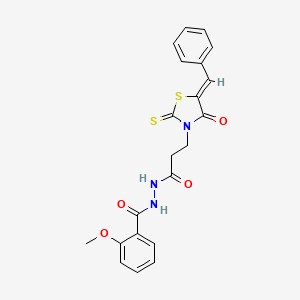
Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidin-3-ylmethyl acetate derivatives involves multiple steps, starting from serine and threonine to produce 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones. These compounds are then alkylated with 2-(trimethylsilyl)ethyl bromoacetate in the presence of potassium carbonate in THF/H2O to obtain the desired azetidin-3-ylmethyl acetates. Secondary alkylation with alpha-bromo esters and subsequent chemical modifications yield compounds suitable for antimicrobial evaluation, showing significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).
Molecular Structure Analysis
The molecular structure of azetidin-3-ylmethyl acetate derivatives has been extensively studied to understand their reactivity and biological activity. The crystal structure of a related compound, (3S,4R,1'R,1''R)-3-acetoxy-4-[2''-acetoxyacetoxy-1'',-benzyloxy-ethyl]-1-(1'-phenylethyl)-azetidin-2-one, provides insights into the stereochemistry and molecular conformation, which are crucial for their synthesis and biological interactions (S. Henkel, Β. Krämer, & V. Jäger, 1997).
Chemical Reactions and Properties
Azetidin-3-ylmethyl acetates undergo various chemical reactions, including the Reformatsky reaction, which yields 3,3-difluoro-2-azetidinone derivatives, and further chemical transformations to produce 2,2-difluoro analogs of 2,3-dideoxy-3-amino sugars. These reactions are pivotal for the synthesis of biologically relevant compounds, demonstrating the versatility and reactivity of azetidin-3-ylmethyl acetate derivatives (T. Taguchi et al., 1988).
科学的研究の応用
Antibiotic Synthesis
- A study by Woulfe and Miller (1985) describes the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
Organic Synthesis Techniques
- Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid, leading to the synthesis of medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Radiopharmaceuticals
- Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, using a method that includes the use of trifluoroacetic acid (Karimi & Långström, 2002).
Amino Acid Derivatives
- Gudelis et al. (2023) described the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings through a simple and efficient synthetic route (Gudelis et al., 2023).
Cholesterol Inhibition
- Salman and Magtoof (2019) focused on the synthesis and characterization of 3-(4-chlorophenyl) bicyclic azetidin-2-one 3a as a potential blood cholesterol inhibitor (Salman & Magtoof, 2019).
Antibacterial Agents
- Ayyash and Habeeb (2019) synthesized novel 2-azetidinons with notable antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Modular Synthesis Techniques
- Fawcett, Murtaza, Gregson, and Aggarwal (2019) presented a new method for the modular construction of azetidines, highlighting their importance in medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
作用機序
Mode of Action
Thus, sulfonyl fluorides can be uniquely enlisted in chemical probes, covalent inhibitors, or various stages of translational workflow .
Biochemical Pathways
Given the compound’s potential to modify protein residues, it is likely that it may influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Action Environment
The action, efficacy, and stability of EN300-27144367 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
特性
IUPAC Name |
azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-5(8)9-4-6-2-7-3-6;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMOBYFAISZKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)
![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)
![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)


![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)